3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine
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Overview
Description
Des-bromoaplysamine-1 is a synthetic analog of aplysamine-1, a compound originally isolated from marine sponges. It is known for its potential as a histamine H3 receptor antagonist, which makes it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of des-bromoaplysamine-1 typically involves the bromination of aplysamine-1 followed by a de-bromination step. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by a reduction step using palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods: While specific industrial production methods for des-bromoaplysamine-1 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Des-bromoaplysamine-1 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Des-bromoaplysamine-1 has several scientific research applications:
Chemistry: Used as a model compound to study histamine H3 receptor antagonism.
Biology: Investigated for its potential effects on histamine-related biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions related to histamine imbalance, such as allergies and sleep disorders.
Industry: Potential use in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
Des-bromoaplysamine-1 exerts its effects primarily by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of histamine release in the central nervous system. By blocking this receptor, des-bromoaplysamine-1 can modulate histamine levels, potentially leading to therapeutic effects in conditions like allergies and sleep disorders .
Comparison with Similar Compounds
Aplysamine-1: The parent compound from which des-bromoaplysamine-1 is derived.
Other Histamine H3 Receptor Antagonists: Compounds like thioperamide and clobenpropit.
Comparison: Des-bromoaplysamine-1 is unique in its structure due to the absence of the bromine atom, which may influence its binding affinity and selectivity for the histamine H3 receptor. This structural difference can result in varying pharmacological profiles and potential therapeutic applications .
Properties
Molecular Formula |
C15H26N2O |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
3-[4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H26N2O/c1-16(2)11-5-13-18-15-8-6-14(7-9-15)10-12-17(3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
DXZMBOOTLSIFGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CCN(C)C |
Origin of Product |
United States |
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